1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol
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Overview
Description
1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring This particular compound is characterized by the presence of a morpholine group attached to the dibenzofuran core through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers. The reaction conditions often require the use of metal complex catalysis to facilitate the formation of the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . This inhibition can have therapeutic implications for the treatment of diabetes and other metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound of 1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol, known for its stability and use as a heat transfer agent.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran, used in similar applications but with different chemical properties.
Uniqueness
This compound is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(morpholin-4-ylmethyl)dibenzofuran-2-ol |
InChI |
InChI=1S/C17H17NO3/c19-14-5-6-16-17(12-3-1-2-4-15(12)21-16)13(14)11-18-7-9-20-10-8-18/h1-6,19H,7-11H2 |
InChI Key |
YTYHBHDEFGATPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2C4=CC=CC=C4O3)O |
Origin of Product |
United States |
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